molecular formula C5H3F2N3O B1322614 3,6-Difluoropyrazine-2-carboxamide CAS No. 356783-29-4

3,6-Difluoropyrazine-2-carboxamide

Número de catálogo B1322614
Número CAS: 356783-29-4
Peso molecular: 159.09 g/mol
Clave InChI: WIQUNYNMYIJSCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,6-Difluoropyrazine-2-carboxamide is a chemical compound with the CAS Number: 356783-29-4 . It has a molecular weight of 159.1 and its IUPAC name is 3,6-difluoropyrazine-2-carboxamide . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 3,6-Difluoropyrazine-2-carboxamide is related to the synthesis of Favipiravir . In the key synthetic reaction, 3,6-dichloropyrazine-2-carbonitrile was reacted sequentially, in one pot, with KF and 30% H2O2 to give Favipiravir as colorless crystals . The synthesis of Favipiravir was carried out in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .


Molecular Structure Analysis

The molecular structure of 3,6-Difluoropyrazine-2-carboxamide is represented by the linear formula C5H3F2N3O . The InChI code for this compound is 1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) .


Physical And Chemical Properties Analysis

3,6-Difluoropyrazine-2-carboxamide is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .

Aplicaciones Científicas De Investigación

    Scientific Field: Medicinal Chemistry

    • Application Summary : 3,6-Difluoropyrazine-2-carboxamide is used in the synthesis of novel pyrazinamide derivatives . Pyrazinamide is a first-line drug used in the treatment of tuberculosis.
    • Methods of Application : The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .
    • Results or Outcomes : Four of these compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide . The best MIC (6 µM) was displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .

    Scientific Field: Synthetic Strategies

    • Application Summary : 3,6-Difluoropyrazine-2-carboxamide is used in synthetic strategies . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .

    Scientific Field: Synthetic Strategies

    • Application Summary : 3,6-Difluoropyrazine-2-carboxamide is used in synthetic strategies . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .

Safety And Hazards

The safety information for 3,6-Difluoropyrazine-2-carboxamide indicates that it has some hazards associated with it. The hazard statements include H302+H312+H332-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .

Propiedades

IUPAC Name

3,6-difluoropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQUNYNMYIJSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627394
Record name 3,6-Difluoropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoropyrazine-2-carboxamide

CAS RN

356783-29-4
Record name 3,6-Difluoro-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356783-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of 570 mL of 12 mol/L hydrochloric acid and 57 mL of tetrahydrofuran was suspended 57.3 g of 3,6-difluoro-2-pyrazinecarbonitrile. The suspension was stirred at 30-35° C. for 6.5 hours. The reaction mixture was concentrated to dryness under reduced pressure, 100 mL of ethanol was added, and then the solvent and hydrochloric acid were removed under reduced pressure. The residue thus obtained was washed with ethanol and diisopropyl ether to obtain 53.7 g of 3,6-difluoro-2-pyrazinecarboxamide as a colorless solid product.
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Difluoropyrazine-2-carboxamide
Reactant of Route 2
3,6-Difluoropyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3,6-Difluoropyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3,6-Difluoropyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3,6-Difluoropyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3,6-Difluoropyrazine-2-carboxamide

Citations

For This Compound
7
Citations
FL Liu, CQ Li, HY Xiang, S Feng - Chemical Papers, 2017 - Springer
A practical and step-economic route to Favipiravir, an antiviral drug, was developed. Favipiravir was synthesized in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall …
Number of citations: 32 link.springer.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route embedded within Scheme 4 consisted of seven …
Number of citations: 59 link.springer.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - Current Research in …, 2021 - Elsevier
Over decades dependency of humans on the drugs has become indispensable and irreplaceable. Thus, each year many new drugs are licensed. Nonetheless, drugs undergo rigorous …
Number of citations: 16 www.sciencedirect.com
SV Beldar, U Jordis - 13th International Electronic Conference on …, 2009 - sciforum.net
Synthetic studies towards the antiviral pyrazine derivative T-705 Page 1 13th Electronic Conference on Synthetic Organic Chemistry Institute of Applied Synthetic Chemistry Vienna …
Number of citations: 7 sciforum.net
MA Gouda, J Qurban - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
The biological and medicinal properties of Favipiravir and its analogs have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 1 onlinelibrary.wiley.com
C De Savi, DL Hughes, L Kvaerno - Organic Process Research & …, 2020 - ACS Publications
The outbreak of the COVID-19 pandemic has spurred an intense global effort to repurpose existing approved drugs for its treatment. In this review, we highlight the development of …
Number of citations: 90 pubs.acs.org
RR Pallerla - JYU dissertations, 2023 - jyx.jyu.fi
Synteettinen orgaaninen kemia on helpottanut ihmisten elämää antamalla käsiimme erilaisia hyödyllisiä aineita. Sekä akateemisessa tutkimuksessa että teollisissa tai lääketieteen …
Number of citations: 1 jyx.jyu.fi

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.